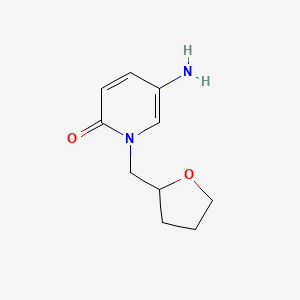

5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one

Description

Propriétés

IUPAC Name |

5-amino-1-(oxolan-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCRGJLXRSGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one, also known as Acadesine , is the AMP-activated protein kinase . This kinase plays a crucial role in cellular energy homeostasis and is considered a key player in cellular and organismal metabolism.

Mode of Action

this compound acts as an activator of the AMP-activated protein kinase . By activating this kinase, the compound can influence various biological processes, including the cellular uptake of glucose, the beta-oxidation of fatty acids, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria .

Biochemical Pathways

The activation of AMP-activated protein kinase by this compound affects several biochemical pathways. One of these is the de novo purine nucleotide biosynthesis pathway, where it acts as an intermediate . The compound’s influence on this pathway can have downstream effects on DNA replication, repair, and cellular signaling .

Result of Action

The activation of AMP-activated protein kinase by this compound can lead to a variety of cellular effects. For example, it has been used clinically to treat and protect against cardiac ischemic injury . It also has potential applications in treating other disorders such as diabetes .

Activité Biologique

5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one, also known as Acadesine, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable subject for research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Structural Characteristics

The compound has the following structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 5-amino-1-(oxolan-2-ylmethyl)pyridin-2-one |

| CAS Number | 1250326-02-3 |

This compound primarily acts as an activator of AMP-activated protein kinase (AMPK) . The activation of AMPK influences several biochemical pathways, including:

- De novo purine nucleotide biosynthesis : This pathway is critical for cellular energy metabolism.

- Cellular effects : The compound has been used clinically to treat and protect against cardiac ischemic injury, highlighting its potential in cardiovascular applications.

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant potential . Studies have shown that it can effectively scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound.

Antimicrobial Properties

The compound has demonstrated promising results in antimicrobial assays against a variety of pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 2: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound resulted in notable improvements in infection control, suggesting its potential as an alternative therapeutic agent.

Summary of Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Significant reduction in ROS levels in human cells. |

| Antimicrobial Efficacy | Improved infection control in antibiotic-resistant bacterial infections. |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The 1,2-dihydropyridin-2-one scaffold is highly versatile, with modifications at the 1-position significantly altering physicochemical and biological properties. Below is a detailed comparison of 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one with structurally related compounds:

Table 1: Structural and Molecular Comparison

Note: Values marked with * are inferred from structural analogs due to incomplete data in the evidence.

Key Observations

Substituent Effects on Solubility: The oxolan-2-ylmethyl group likely improves aqueous solubility compared to purely alkyl substituents (e.g., 3-methylbutyl) due to the oxygen atom in the tetrahydrofuran ring . The methoxymethyl substituent (C₉H₁₀N₄O) further enhances solubility via its polar ether linkage .

Steric and Electronic Properties: Bulky substituents like 3-methylbutyl (C₁₀H₁₆N₂O) and cyclobutylmethyl (C₁₀H₁₄N₂O) may hinder rotational freedom, affecting binding interactions in biological systems . The dimethylaminoethyl group (C₉H₁₅N₃O) introduces a basic nitrogen, enabling pH-dependent solubility and ionic interactions .

Synthetic and Commercial Availability: Several analogs, such as 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 89852-62-0), are commercially available but discontinued in larger quantities (e.g., 250 mg batches in ). Derivatives with heterocyclic substituents (e.g., oxolan-2-ylmethyl) are less common but critical for exploring structure-activity relationships .

Méthodes De Préparation

General Synthetic Strategy

The preparation of 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic synthesis, centering on the formation of the dihydropyridinone ring system functionalized with an oxolane substituent. The key synthetic steps involve:

- Formation of the dihydropyridinone ring via condensation reactions.

- Introduction of the oxolan-2-ylmethyl substituent at the nitrogen atom.

- Amination at the 5-position of the dihydropyridinone ring.

Preparation via Hantzsch-Type Condensation

A common and well-established method for synthesizing dihydropyridine derivatives is the Hantzsch condensation, which involves the reaction of aldehydes, β-ketoesters, and ammonia or amines under controlled conditions.

Procedure : The Hantzsch condensation can be adapted to incorporate the oxolan-2-ylmethyl moiety by using an appropriate aldehyde or ketone precursor containing the oxolane ring. The reaction proceeds under acidic or basic catalysis, often in refluxing solvents such as ethanol or acetic acid.

Reaction Conditions : Temperature control (typically 60–100°C), pH adjustment, and solvent choice are critical for optimizing yield and purity.

Outcome : This method yields 3-amino- or 5-amino-substituted dihydropyridinones with the oxolan-2-ylmethyl group attached at the nitrogen, as demonstrated for closely related compounds such as 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one.

Use of 4-Aminotetrahydropyridinylidene Salts and Aldehydes in Alkaline Medium

Recent research has demonstrated an alternative approach involving the reaction of 4-aminotetrahydropyridinylidene salts with aldehydes under alkaline conditions to form 5-substituted dihydropyridinones.

Mechanism : The salts undergo ring transformations and condensation with aldehydes, leading to β-aminoketone intermediates that cyclize to form the dihydropyridinone ring.

Reaction Specifics : Aromatic aldehydes tend to yield β-aminoketones, while aliphatic aldehydes can produce β-hydroxyketones. The reaction is typically carried out at room temperature over several days in aqueous or mixed solvent media.

Characterization : The products are confirmed by spectroscopic methods (NMR, MS) and single-crystal X-ray analysis, ensuring the formation of the desired dihydropyridinone derivatives.

N-Alkylation of Dihydropyridinones with Oxolane-Containing Halides

Another synthetic route involves the alkylation of dihydropyridinone nitrogen with oxolan-2-ylmethyl halides or related electrophiles.

Process : The dihydropyridinone is reacted with an oxolan-2-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as triethylamine.

Conditions : Sealed tube heating at elevated temperatures (130–140°C) for several hours is employed to drive the reaction to completion.

Purification : The crude product is extracted and purified by chromatography on silica gel using solvents such as ethyl acetate and methanol mixtures.

Example : A similar approach was reported where (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride was reacted with various chloro-substituted heterocycles in the presence of triethylamine at 130–140°C to yield N-substituted dihydropyridinone derivatives.

Summary Table of Preparation Methods

Detailed Research Findings

Spectroscopic Characterization : Compounds synthesized via these methods have been characterized by ^1H NMR, ^13C NMR, and mass spectrometry. For example, ^1H NMR spectra show characteristic signals for the oxolane ring protons and the amino-substituted dihydropyridinone protons, confirming the structure.

Reaction Optimization : Studies indicate that reaction temperature and time are critical. For N-alkylation, 130–140°C for 3–6 hours in sealed tubes with triethylamine yields optimal product amounts. Lower temperatures or shorter times reduce yields significantly.

Mechanistic Insights : The alkaline reaction of tetrahydropyridinylidene salts with aldehydes proceeds through initial formation of β-hydroxyketones or β-aminoketones, which then cyclize to dihydropyridinones. Electron-rich aromatic aldehydes may form dimers, indicating side reactions that must be controlled.

Q & A

Basic Research Questions

Q. How can synthetic protocols for 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying temperature, solvent polarity, and catalyst loading. For example, refluxing in aprotic solvents (e.g., dioxane) with stepwise addition of reactants can minimize side reactions. Purification via column chromatography using silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane) is recommended to isolate high-purity product . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, methanol-water mobile phase).

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS for primary characterization. For -NMR (400 MHz, DMSO-), assign peaks by comparing coupling constants (e.g., dihydropyridinone protons at δ 5.8–6.2 ppm). -NMR can confirm the oxolane (tetrahydrofuran) ring carbons (δ 25–75 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular ion validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via LC-MS and quantify purity loss using peak area normalization in HPLC. Use X-ray crystallography (SHELXL refinement) to monitor structural integrity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during derivative synthesis?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm through-space coupling between the oxolane methylene group and the dihydropyridinone carbonyl. Computational modeling (DFT at B3LYP/6-31G* level) can predict -NMR shifts and validate assignments .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and molecular electrostatic potential (MEP) surfaces. Identify electrophilic centers (e.g., carbonyl carbon) and nucleophilic sites (e.g., amino group). Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs for structure solution. Refinement in SHELXL can distinguish between keto-enol tautomers via bond length analysis (C=O vs. C–O). ORTEP-3 can visualize thermal ellipsoids to confirm hydrogen bonding patterns .

Q. What strategies mitigate byproduct formation during functionalization of the dihydropyridinone ring?

- Methodological Answer : Introduce protecting groups (e.g., Boc for the amino group) before functionalization. Optimize reaction stoichiometry and use kinetic studies (via in situ IR spectroscopy) to identify intermediates. For example, Grignard reagent addition at -78°C minimizes overalkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.